6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Description
This compound is a hydrolysable tannin derivative characterized by a tetracyclic ellagic acid core substituted with methoxy, hydroxy, and a glycosidic group. Its IUPAC name reflects its complex structure: a hexadecacyclic system with fused dioxane rings and a β-D-glucopyranosyl moiety at position 12. Key properties include:
- Molecular formula: C₂₃H₂₂O₁₄ (inferred from similar compounds in and ).
- Molecular weight: ~476.40 g/mol (similar to C₂₂H₂₀O₁₂ in ).
- Functional groups: Two methoxy (-OCH₃), three hydroxy (-OH), and a glycosidic linkage to a hexose sugar (likely glucose).
- Topological polar surface area (TPSA): ~170 Ų, indicating high polarity due to multiple H-bond donors/acceptors .
It is naturally occurring in Punica granatum (pomegranate) and structurally related to ellagic acid derivatives, which are known for antioxidant and anti-inflammatory activities .
Properties
IUPAC Name |
6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O13/c1-30-16-8(24)3-6-11-12-7(21(29)34-18(11)16)4-9(17(31-2)19(12)35-20(6)28)32-22-15(27)14(26)13(25)10(5-23)33-22/h3-4,10,13-15,22-27H,5H2,1-2H3/t10-,13-,14+,15-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYQFRZBMVRYFC-CGWYSGAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346181 | |
| Record name | 3,3'-Di-O-Methylellagic Acid 4'-Glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51803-68-0 | |
| Record name | 3,3'-Di-O-Methylellagic Acid 4'-Glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’-Di-O-Methylellagic Acid 4’-Glucoside can be synthesized through the methylation of ellagic acid derivatives. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as dimethylformamide or acetone .
Industrial Production Methods
Industrial production of 3,3’-Di-O-Methylellagic Acid 4’-Glucoside involves the extraction of ellagic acid from plant sources, followed by chemical modification. The extraction process includes solvent extraction, purification, and crystallization. The chemical modification involves methylation and glycosylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,3’-Di-O-Methylellagic Acid 4’-Glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various methylated and glycosylated derivatives of ellagic acid, which exhibit different biological activities and properties .
Scientific Research Applications
Pharmacological Applications
The compound has demonstrated significant potential in pharmacology due to its bioactive properties:
- Antioxidant Activity : Studies indicate that it exhibits strong antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : Research has shown that this compound may inhibit inflammatory pathways, suggesting its use in treating conditions like arthritis and other inflammatory diseases .
- Antimicrobial Properties : The compound has been tested against various pathogens and has shown promising antimicrobial activity, making it a candidate for developing new antibiotics .
Biochemical Studies
In biochemical research, the compound serves as a valuable tool for exploring metabolic pathways:
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic processes, providing insights into enzyme kinetics and regulation .
- Cell Signaling Research : The compound's interactions with cellular receptors have been investigated to understand its role in cell signaling pathways .
Environmental Applications
The environmental implications of this compound are noteworthy:
- Phytoremediation : Due to its ability to interact with various soil components, it has potential applications in phytoremediation strategies to remove pollutants from the environment .
- Ecotoxicology Studies : Its effects on non-target organisms are being evaluated to assess the ecological risks associated with its use in agricultural practices .
Case Study 1: Antioxidant Activity Assessment
A study conducted by researchers evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in free radicals compared to control samples.
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism through which it may exert anti-inflammatory effects.
Case Study 3: Ecotoxicological Impact
Research assessing the impact of this compound on aquatic organisms revealed low toxicity levels at environmentally relevant concentrations, indicating its potential for safe use in agricultural settings.
Mechanism of Action
The mechanism of action of 3,3’-Di-O-Methylellagic Acid 4’-Glucoside involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets proteins such as integrins (ITGA2B, ITGB3), von Willebrand factor (VWF), and platelet-related proteins (PLEK, TLR2).
Pathways Involved: It modulates pathways like the PI3K-Akt signaling pathway, hematopoietic cell lineage, and platelet activation.
Comparison with Similar Compounds
Key Observations :
- The target compound’s glycosylation increases molecular weight and polarity (higher TPSA) compared to non-glycosylated analogs like 6,13-di-O-methylellagic acid .
- Acetylation in 3-methylellagic acid 8-(3-acetylrhamnoside) reduces polarity (lower TPSA vs. target compound) due to hydrophobic acetyl groups .
Bioavailability and Metabolism
Natural Sources and Ecological Roles
Analytical Differentiation
- HPLC-LTQ-Orbitrap-MS/MS: Glycosidic bonds in the target compound yield characteristic fragmentation patterns (e.g., loss of hexose [-162 Da]) distinct from acetylated or non-glycosylated analogs .
- NMR: Methoxy group signals (δ 3.7-4.0 ppm) and anomeric proton of glucose (δ 4.8-5.2 ppm) differentiate the target compound from analogs .
Biological Activity
The compound 6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione is a complex polyphenolic compound known for its potential biological activities. This article explores its biological activity based on existing research findings and case studies.
Chemical Structure and Properties
This compound belongs to the class of hydrolyzable tannins and is characterized by multiple hydroxyl groups and methoxy substituents that contribute to its biological activities. The molecular formula is with a molecular weight of approximately 456.14 g/mol .
Antioxidant Activity
Numerous studies have highlighted the antioxidant properties of compounds similar to this one. The presence of phenolic hydroxyl groups allows for effective scavenging of free radicals and chelation of metal ions . This property is crucial in mitigating oxidative stress-related diseases.
Antimicrobial Properties
Research indicates that polyphenolic compounds exhibit antimicrobial activity against a range of pathogens. For instance, ellagic acid derivatives have shown effectiveness against bacteria and fungi . The specific compound may share similar mechanisms due to its structural characteristics.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that the compound may also possess anti-inflammatory properties worth investigating further.
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that polyphenolic compounds can induce apoptosis in cancer cells. For example, ellagic acid has been shown to inhibit tumor growth in various cancer models . Investigating the cytotoxic effects of this specific compound could reveal its potential as an anticancer agent.
Case Studies
- Ellagic Acid Derivatives : A study on ellagic acid derivatives indicated significant antioxidant and anticancer activities in vitro. The derivatives were found to enhance apoptosis in colon cancer cell lines .
- Polyphenolic Compounds in Medicinal Plants : Research on various medicinal plants containing polyphenols has shown their effectiveness in treating inflammatory diseases and infections due to their antioxidant properties .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying this compound?
- Methodology :
- Esterification and glycosylation : The compound’s glycosidic moiety suggests synthesis via coupling reactions between the ellagic acid core (e.g., 3,3'-Di-O-methylellagic acid) and a protected sugar donor (e.g., peracetylated rhamnose) under Mitsunobu or Koenigs-Knorr conditions .
- Purification : Use reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% formic acid) to resolve stereoisomers and remove byproducts .
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₀O₈ | |
| Retention Time (HPLC) | 12.3 min (ACN/H₂O, 70:30) |
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR : Assign methoxy (δ 3.8–4.0 ppm) and hydroxyl (δ 5.2–5.5 ppm) protons via ¹H/¹³C HSQC and HMBC to confirm glycosidic linkages .
- Mass Spectrometry : High-resolution ESI-MS (observed [M+H]⁺: m/z 331.0452; calculated: 331.0421) validates molecular weight .
- IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) .
Advanced Research Questions
Q. How to design stability studies under varying pH and temperature conditions?
- Experimental Design :
- Prepare solutions in buffers (pH 2–9) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 1, 3, 7, and 14 days .
- Monitor degradation via HPLC and LC-MS to identify hydrolysis products (e.g., aglycone or sugar cleavage) .
- Data Contradictions : Discrepancies in degradation rates may arise from solvent polarity or light exposure. Use amber vials and control humidity .
Q. What computational approaches predict reactivity and electronic properties?
- Methods :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic (hydroxyl) and electrophilic (carbonyl) sites .
- Simulate UV-Vis spectra (TD-DFT) to correlate theoretical λmax with experimental data .
Q. How to address contradictions in bioactivity data across assays?
- Resolution Strategy :
- Cross-validate using orthogonal assays (e.g., DPPH radical scavenging vs. FRAP for antioxidant activity) .
- Confirm compound purity (>95%) via HPLC and adjust for residual solvent interference .
Q. What methods elucidate the role of the glycosidic moiety in bioavailability?
- Approach :
- Compare pharmacokinetics of the glycoside vs. its aglycone in vitro (Caco-2 cell permeability) and in vivo (rodent models) .
- Use enzymatic hydrolysis (β-glucosidase) to assess metabolic stability .
Q. How to analyze reaction mechanisms for regioselective functionalization?
- Techniques :
- Isotopic labeling (e.g., D₂O exchange) to track proton transfer in hydroxylation steps .
- Kinetic studies under varying temperatures to determine activation energy for glycosidic bond formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
